Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate is an organic compound with the molecular formula C₁₁H₁₅NO₂. It features a methyl group and a propan-2-yl amino group attached to a benzoate structure. The compound is characterized by its white powder appearance and a molecular weight of 193.25 g/mol. Its systematic name reflects its structural components, including the methyl and propan-2-yl groups that enhance its chemical properties and potential biological activities .
These reactions are significant for modifying the compound for specific applications or enhancing its reactivity .
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate exhibits notable biological activities, particularly in pharmacology. Preliminary studies suggest it may possess:
The synthesis of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate can be achieved through several methods:
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate finds applications in various fields:
Studies on methyl 3-methyl-4-[(propan-2-yl)amino]benzoate's interactions with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of interest include:
Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate shares structural similarities with several related compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 3-amino-4-(propan-2-yl)benzoate | C₁₁H₁₅NO₂ | Amino group at position 3 | Antimicrobial |
Methyl 3-methylbenzoate | C₉H₁₀O₂ | Lacks amino group | Fragrance, flavor |
Methyl 4-amino benzoate | C₈H₉NO₂ | Amino group at position 4 | Used in dye synthesis |
The uniqueness of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate lies in its specific combination of functional groups, which may confer distinct properties not found in other similar compounds .
This detailed examination highlights the importance of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate in both research and practical applications across various fields, underscoring its potential as a valuable chemical entity.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming substituted benzoate esters [4] [5]. The preferred International Union of Pure and Applied Chemistry name is methyl 4-(isopropylamino)-3-methylbenzoate [1] [2]. Alternative nomenclature includes methyl 3-methyl-4-[(propan-2-yl)amino]benzoate and methyl 3-methyl-4-(propan-2-ylamino)benzoate [2] [3].
The nomenclature breakdown follows established International Union of Pure and Applied Chemistry principles where the root name "benzoate" derives from benzoic acid with the -oate suffix indicating the ester functional group [4] [6]. The position indicators "3-methyl-4-" specify the locations of substituents on the benzene ring [5]. The methyl ester component represents the alcohol portion of the ester formation, while the isopropylamino group at position 4 constitutes the primary structural modification [1] [3].
The structural representation reveals a benzene ring core with three distinct substituent groups [2] [3]. At position 3, a methyl group provides electron-donating properties that influence the compound's reactivity profile [1]. Position 4 features an isopropylamino group, creating a secondary amine functionality that enables hydrogen bonding interactions [2]. The carboxyl group has been modified to form a methyl ester, replacing the acidic hydrogen with a methyl group through esterification [3].
Table 1: Structural Components and Functional Significance
Structural Component | Molecular Formula | Position | Functional Significance |
---|---|---|---|
Benzene Ring | C₆H₄ | Core structure | Aromatic core providing structural rigidity |
Methyl Group at Position 3 | CH₃ | Position 3 on benzene ring | Electron-donating group affecting reactivity |
Isopropylamino Group at Position 4 | C₃H₈N | Position 4 on benzene ring | Secondary amine providing hydrogen bonding capability |
Methyl Ester Group | COOCH₃ | Para to methyl group | Ester functional group with potential for hydrolysis |
Carbonyl Group | C=O | Part of ester group | Polar group with hydrogen bond acceptor properties |
Amino Group | -NH- | Connecting isopropyl group to benzene ring | Hydrogen bond donor and acceptor site |
The molecular formula C₁₂H₁₇NO₂ represents the complete atomic composition of methyl 3-methyl-4-[(propan-2-yl)amino]benzoate [1] [2] [3]. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in the specific structural configuration previously described [2].
The molecular weight calculation yields 207.27 grams per mole, which has been consistently reported across multiple chemical databases [1] [2] [3]. This molecular weight represents the sum of individual atomic contributions calculated using standard atomic weights [7]. The carbon atoms contribute 144.132 grams per mole, hydrogen atoms add 17.136 grams per mole, the single nitrogen atom contributes 14.007 grams per mole, and the two oxygen atoms provide 31.998 grams per mole [7].
Table 2: Molecular Weight Analysis
Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 12 | 12.011 | 144.132 |
Hydrogen (H) | 17 | 1.008 | 17.136 |
Nitrogen (N) | 1 | 14.007 | 14.007 |
Oxygen (O) | 2 | 15.999 | 31.998 |
Total | 207.270 |
The molecular formula analysis reveals the compound's classification as an aromatic ester with amine functionality [2] [3]. The carbon-to-hydrogen ratio of 12:17 indicates a saturated aliphatic component attached to an aromatic system [1]. The presence of a single nitrogen atom confirms the secondary amine character of the isopropylamino substituent [2]. The two oxygen atoms correspond to the ester functional group, with one oxygen participating in the carbonyl double bond and the other forming the ether linkage to the methyl group [3].
Table 3: Complete Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇NO₂ |
Molecular Weight (g/mol) | 207.27 |
International Union of Pure and Applied Chemistry Name | methyl 4-(isopropylamino)-3-methylbenzoate |
Alternative Name | Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate |
InChI | 1S/C12H17NO2/c1-8(2)13-11-6-5-10(7-9(11)3)12(14)15-4/h5-8,13H,1-4H3 |
InChI Key | NMJWHSNUDASHKI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1NC(C)C)C(=O)OC |
Physical Form | Oil |
Purity (%) | 95 |